molecular formula C9H15NO4 B1349758 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 83863-72-3

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No. B1349758
M. Wt: 201.22 g/mol
InChI Key: WDPDIPXYVCLBCI-UHFFFAOYSA-N
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Patent
US07700624B2

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine-1-carboxylate (210 mg, 0.00085 mol) in Methanol (5 mL, 0.1 mol) and adding 4 M of Hydrogen chloride in 1,4-dioxane (5 mL). The reaction was allowed to stir for 4 h at ambient temperature. The residue obtained by removing the solvent in vacuo was used in the next step as-is (170 mg, 99%). MS calculated for C9H15NO4: (M+H) 202; found 202.1.
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]([O:11]C)(OC)[CH2:7][CH2:6][N:5]([C:13]([O-:15])=[O:14])[CH2:4]1.CO.Cl.O1CCO[CH2:21][CH2:20]1>>[CH3:1][O:2][CH:3]1[C:8](=[O:11])[CH2:7][CH2:6][N:5]([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:4]1

Inputs

Step One
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Smiles
COC1CN(CCC1(OC)OC)C(=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1CN(CCC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700624B2

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine-1-carboxylate (210 mg, 0.00085 mol) in Methanol (5 mL, 0.1 mol) and adding 4 M of Hydrogen chloride in 1,4-dioxane (5 mL). The reaction was allowed to stir for 4 h at ambient temperature. The residue obtained by removing the solvent in vacuo was used in the next step as-is (170 mg, 99%). MS calculated for C9H15NO4: (M+H) 202; found 202.1.
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]([O:11]C)(OC)[CH2:7][CH2:6][N:5]([C:13]([O-:15])=[O:14])[CH2:4]1.CO.Cl.O1CCO[CH2:21][CH2:20]1>>[CH3:1][O:2][CH:3]1[C:8](=[O:11])[CH2:7][CH2:6][N:5]([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:4]1

Inputs

Step One
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Smiles
COC1CN(CCC1(OC)OC)C(=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1CN(CCC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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